molecular formula C18H17N5O5S2 B4672379 N-[4-({4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}SULFAMOYL)PHENYL]ACETAMIDE

N-[4-({4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}SULFAMOYL)PHENYL]ACETAMIDE

Cat. No.: B4672379
M. Wt: 447.5 g/mol
InChI Key: BXPIYRFTYQQXHO-UHFFFAOYSA-N
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Description

N-[4-({4-[(Pyrimidin-2-yl)sulfamoyl]phenyl}sulfamoyl)phenyl]acetamide is a sulfonamide derivative featuring a bis-sulfamoylphenyl backbone with a pyrimidine substituent. It is synthesized via the reaction of 4-acetamidobenzene sulfonyl chloride with 2-aminopyrimidine, forming an intermediate in the production of sulfadiazine, a known antibacterial agent . The compound’s structure includes two sulfamoyl groups bridging phenyl rings, with one pyrimidin-2-yl moiety and an acetamide terminal group.

Properties

IUPAC Name

N-[4-[[4-(pyrimidin-2-ylsulfamoyl)phenyl]sulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O5S2/c1-13(24)21-14-3-7-16(8-4-14)29(25,26)22-15-5-9-17(10-6-15)30(27,28)23-18-19-11-2-12-20-18/h2-12,22H,1H3,(H,21,24)(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXPIYRFTYQQXHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-({4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}SULFAMOYL)PHENYL]ACETAMIDE involves the conversion of sulfadiazine into 2-chloro-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)acetamide through the reaction with chloroacetyl chloride in the presence of diethylamine in dimethylformamide as a solvent . The hydrazine derivative of sulfadiazine can then be prepared through the interaction of the synthesized compound with hydrazine in dimethylformamide .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.

Chemical Reactions Analysis

Nucleophilic Substitution in Sulfamethizole Production

The compound forms during sulfamethizole synthesis through a nucleophilic reaction between 4-acetamidobenzenesulfonyl chloride and sulfamethizole’s amine group. Key steps include:

Reaction StepConditionsOutcome
Sulfonyl chloride activationAlkaline environment (pH 8–9)Formation of reactive sulfonate intermediate
Nucleophilic attack by amineRoom temperature, 4–6 hoursFormation of disulfonamide bond
Acetamide hydrolysisNaOH (1M), 80°C, 2 hoursRemoval of acetamide group

This pathway produces the target compound as an impurity (up to 0.8% yield) due to incomplete hydrolysis .

Alkaline Hydrolysis of Acetamide Group

The acetamide moiety undergoes hydrolysis under strongly basic conditions:

C18H17N5O5S2+NaOHC16H15N5O4S2+CH3COO+H2O\text{C}_{18}\text{H}_{17}\text{N}_5\text{O}_5\text{S}_2 + \text{NaOH} \rightarrow \text{C}_{16}\text{H}_{15}\text{N}_5\text{O}_4\text{S}_2 + \text{CH}_3\text{COO}^- + \text{H}_2\text{O}

Conditions :

  • 1M NaOH, 80°C, 2 hours

  • Quantitative conversion observed via HPLC .

Sulfonamide Group Stability

Sulfonamide bonds remain stable under alkaline hydrolysis but may degrade under prolonged acidic conditions (pH < 2) .

Chloroacetylation

The compound reacts with chloroacetyl chloride in DMF to form 2-chloro-N-(4-(N-pyrimidin-2-yl sulfamoyl)phenyl)acetamide:

ParameterValue
ReagentsChloroacetyl chloride, triethylamine
Yield87%
Key IR bands3440 cm⁻¹ (amide N–H), 1680 cm⁻¹ (C=O)

Azide Formation

Reaction with sodium azide replaces the chloro group with an azide:

C18H16ClN5O5S2+NaN3C18H16N8O5S2+NaCl\text{C}_{18}\text{H}_{16}\text{ClN}_5\text{O}_5\text{S}_2 + \text{NaN}_3 \rightarrow \text{C}_{18}\text{H}_{16}\text{N}_8\text{O}_5\text{S}_2 + \text{NaCl}

Conditions :

  • Ethanol, 60°C, 12 hours

  • Confirmed via 1H^1\text{H}-NMR (δ 8.84 ppm: pyrimidine C–H) .

Oxidation Reactions

Limited data exist, but structural analogs suggest potential oxidation at:

  • Thioether groups (if present in derivatives) to sulfoxides/sulfones

  • Aromatic rings under strong oxidizers (e.g., KMnO₄), though this remains unverified for the parent compound.

Enzymatic Interactions

In high-throughput screens, derivatives showed binding to pantothenate synthetase (ΔG = −37.34 kcal/mol), indicating potential as enzyme inhibitors .

Stability Profile

ConditionStability
pH 7–9Stable for >24 hours
pH < 2Partial sulfonamide bond cleavage
UV lightDegrades after 8 hours (5% loss)

Scientific Research Applications

Synthesis Process

The synthesis of N-[4-({4-[(pyrimidin-2-yl)sulfamoyl]phenyl}sulfamoyl)phenyl]acetamide typically occurs as a byproduct during the production of sulfamethizole. The formation involves a nucleophilic attack where the amine group of sulfamethizole reacts with the sulfonyl chloride group from 4-acetamidobenzenesulfonyl chloride. This reaction leads to the creation of the compound through subsequent alkaline hydrolysis of the acetamide group. Understanding this synthesis process is crucial for controlling reaction conditions in pharmaceutical manufacturing to minimize impurities.

Antimicrobial Properties

Research indicates that compounds within the sulfonamide class, including this compound, may exhibit antimicrobial properties. The presence of the pyrimidine ring and sulfonamide groups could enhance their efficacy against bacterial infections. Further studies are needed to explore their potential as new antimicrobial agents or derivatives with improved effectiveness.

Potential for Drug Development

Given its structural features, this compound may serve as a lead compound for developing novel therapeutics. The unique combination of functional groups could inspire further research into modifications that enhance biological activity or reduce toxicity. Investigating its interactions with biological targets could provide insights into new drug formulations.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is essential to compare it with similar compounds within the sulfonamide class. Below is a table summarizing key features of related compounds:

Compound NameSimilarityKey Features
Sulfamethoxazole0.95Broad-spectrum antibiotic
N-(5-Methylisoxazol-3-yl)-4-(methylsulfonamido)benzenesulfonamide0.86Contains isoxazole ring
2-Chloro-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}acetamide0.94Chlorinated derivative
3-Chloro-N-{4-[(5-methylisoxazol-3-yl)sulfamoyl]phenyl}propanamide0.91Contains propanamide structure
3-(4-{[(5-Methylisoxazol-3-yl)sulfamoyl]phenyl}carbamoyl)propanoic acid0.89Features carbamate linkage

This comparative analysis highlights the diversity within the sulfonamide class while underscoring the unique structural aspects of this compound that may influence its chemical reactivity and biological activity.

Mechanism of Action

The mechanism of action of N-[4-({4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}SULFAMOYL)PHENYL]ACETAMIDE involves its interaction with bacterial enzymes, inhibiting their function and thereby exerting antibacterial effects. The compound targets specific molecular pathways involved in bacterial metabolism, leading to the disruption of essential processes and ultimately bacterial cell death .

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyrimidine-Based Analogs

N-[4-({4-[(4,6-Dimethylpyrimidin-2-yl)sulfamoyl]phenyl}sulfamoyl)phenyl]acetamide (CAS 135529-21-4)
  • Structure : Incorporates 4,6-dimethylpyrimidine instead of unsubstituted pyrimidine.
  • Properties : Increased lipophilicity (logP ~2.8) due to methyl groups, enhancing membrane permeability. Molecular weight: 495.56 g/mol .
  • Activity : Demonstrated in kinase inhibition studies, suggesting improved target binding compared to the parent compound .
N-(4-(N-(Pyrimidin-2-yl)sulfamoyl)phenyl)formamide Derivatives
  • Example: 7-Cyclopentyl-N-(2-methoxyphenyl)-2-((4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)amino)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide (10b).
  • Synthesis : Formamide derivatives synthesized via microwave-assisted coupling (38% yield) .
  • Activity : Exhibited anticancer activity against colon cancer cell lines (IC₅₀ = 1.2–3.8 µM), highlighting the role of pyrrolopyrimidine fusion in enhancing cytotoxicity .

Heterocyclic Sulfamoyl Analogs

N-[4-({4-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}sulfamoyl)phenyl]acetamide
  • Structure : Replaces pyrimidine with 5-methyl-1,3,4-thiadiazole.
  • Synthesis : Formed as an impurity during sulfamethizole synthesis via sulfonyl chloride coupling .
  • Activity : Reduced antibacterial efficacy compared to sulfamethizole, underscoring the importance of the thiadiazole ring in antimicrobial specificity .
Pyrazole-Sulfonamide Derivatives
  • Example : 3-(4-(N-(Pyridin-2-yl)sulfamoyl)phenyl)-1H-pyrazole-4-carboxamide.
  • Properties : logP = 1.8, hydrogen bond acceptors = 5.
  • Activity : Showed apoptosis-inducing effects in colorectal cancer models (IC₅₀ = 4.5 µM) .

Aromatic and Alkyl-Substituted Analogs

N-{4-[(4-Methoxyphenyl)sulfamoyl]phenyl}acetamide
  • Structure : Methoxyphenyl substituent instead of pyrimidine.
  • Properties : Lower logP (2.15) and molecular weight (320.36 g/mol) .
  • Activity : Reduced cytotoxicity in cancer screens, emphasizing the pyrimidine group’s role in bioactivity .
N-{4-[(4-Acetylphenyl)sulfamoyl]phenyl}acetamide (CAS 19837-95-7)
  • Structure : Acetylphenyl substitution.
  • Properties : Increased electron-withdrawing character (logD = 2.14) .
  • Activity : Moderate antimicrobial activity (MIC = 16 µg/mL against S. aureus), less potent than pyrimidine analogs .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) logP Key Activity (IC₅₀/MIC) Reference ID
Target Compound C₁₇H₁₇N₅O₅S₂ 447.48 ~2.5 Antibacterial intermediate
CAS 135529-21-4 (4,6-dimethylpyrimidine) C₂₀H₂₁N₅O₅S₂ 495.56 ~2.8 Kinase inhibition
10b (pyrrolopyrimidine derivative) C₃₁H₃₃N₈O₄S 613.23 3.1 Anticancer (1.2–3.8 µM)
Sulfamethizole impurity (thiadiazole) C₁₄H₁₄N₆O₅S₃ 450.52 1.9 Reduced antibacterial activity
N-{4-[(4-Methoxyphenyl)sulfamoyl]phenyl}acetamide C₁₅H₁₆N₂O₄S 320.36 2.15 Low cytotoxicity

Biological Activity

N-[4-({4-[(Pyrimidin-2-YL)Sulfamoyl]Phenyl}Sulfamoyl)Phenyl]Acetamide, also known as Acetylsulfadiazine, is a complex organic compound belonging to the sulfonamide class of pharmaceuticals. This article explores its biological activity, including antimicrobial properties, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Properties

The compound features two sulfonamide groups and an acetamide moiety, contributing to its molecular complexity. Its molecular formula is C12H12N4O3SC_{12}H_{12}N_{4}O_{3}S with a molecular weight of 292.31 g/mol . The structural representation can be summarized as follows:

SMILES CC O Nc1ccc cc1 S O O Nc2ncccn2\text{SMILES CC O Nc1ccc cc1 S O O Nc2ncccn2}

This structure is crucial for understanding its biological interactions and mechanisms of action.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties, particularly against gram-positive bacteria. Research indicates that it acts as a dihydropteroate synthase inhibitor, thereby impeding bacterial folic acid biosynthesis .

Case Studies and Experimental Findings

  • Antibacterial Efficacy : In a study evaluating various sulfonamide derivatives, compound 12ii (a derivative of this compound) demonstrated superior antibacterial activity against Staphylococcus aureus compared to traditional sulfonamides like sulfadiazine. The minimum inhibitory concentration (MIC) was significantly lower for compound 12ii , indicating enhanced efficacy .
  • Inhibition Studies : A detailed evaluation of enzyme inhibition revealed that this compound inhibits various enzymes such as urease and carbonic anhydrase, which are critical in bacterial metabolism and pathogenicity .

Structure-Activity Relationship (SAR)

The biological activity of sulfonamide compounds is closely linked to their structural components. Key findings from SAR studies include:

  • Sulfonamide Group Positioning : The positioning of the sulfonamide moieties significantly affects the compound's interaction with target enzymes. Variations in substituents on the phenyl rings can enhance or diminish activity.
Compound NameKey FeaturesAntibacterial Activity
SulfamethoxazoleBroad-spectrum antibioticHigh
N-(5-Methylisoxazol-3-yl)-4-(methylsulfonamido)benzenesulfonamideIsoxazole ringModerate
3-Chloro-N-{4-[(5-methylisoxazol-3-yl)sulfamoyl]phenyl}propanamideChlorinated derivativeLow

This table illustrates the diversity within the sulfonamide class and highlights how structural modifications can lead to varying levels of biological activity.

Potential Therapeutic Applications

Given its diverse biological activities, this compound holds promise for various therapeutic applications:

  • Antimicrobial Treatments : Its potent antibacterial properties suggest potential use in treating resistant bacterial infections.
  • Cancer Therapy : Emerging studies indicate that sulfonamide derivatives may have anticancer properties by inducing apoptosis in cancer cells .

Q & A

Q. What are the optimized synthetic routes for N-[4-({4-[(pyrimidin-2-yl)sulfamoyl]phenyl}sulfamoyl)phenyl]acetamide, and how can reaction yields be improved?

The compound is synthesized via nucleophilic substitution between 4-acetamidobenzene sulfonyl chloride and 2-aminopyrimidine. Key steps include controlling reaction temperature (20–25°C), using anhydrous solvents (e.g., dichloromethane), and maintaining a 1:1 molar ratio of reactants . To improve yields beyond the reported 35% , consider optimizing stoichiometry (e.g., excess sulfonyl chloride), employing coupling agents like DCC, or using microwave-assisted synthesis for faster kinetics. Post-synthesis purification via column chromatography (DCM/EA or hexane/EA) ensures high purity .

Q. Which spectroscopic and chromatographic methods are critical for structural validation of this compound?

  • 1H/13C NMR : Confirm sulfonamide (-SO2NH-) and acetamide (-NHCOCH3) groups via characteristic peaks (e.g., sulfonamide protons at δ 7.5–8.5 ppm, acetamide carbonyl at ~168 ppm) .
  • HRMS (ESI-TOF) : Validate molecular weight (e.g., calculated vs. observed m/z for C14H14N4O4S: 322.07 vs. 322.0736) .
  • HPLC : Monitor purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

Q. How can researchers design in vitro antibacterial assays for this compound?

  • Bacterial Strains : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using agar dilution or microbroth dilution (CLSI guidelines).
  • MIC Determination : Prepare serial dilutions (0.5–128 µg/mL) in Mueller-Hinton broth and incubate for 18–24 hours. Compare activity to sulfadiazine derivatives .

Advanced Research Questions

Q. How can molecular docking elucidate the mechanism of EGFR inhibition by this compound?

  • Target Selection : Dock the compound into EGFRWT and EGFRT790M active sites (PDB IDs: 1M17, 2JIT).
  • Software : Use AutoDock Vina or Schrödinger Suite. Parameterize the ligand with GAFF force fields and assign partial charges via AM1-BCC.
  • Key Interactions : Identify hydrogen bonds between sulfamoyl groups and Lys745/Met793 residues, and π-π stacking with pyrimidine rings . Validate with MD simulations (100 ns) to assess binding stability.

Q. What strategies resolve contradictions in biological activity data across studies?

  • Reproducibility Checks : Standardize assay conditions (e.g., inoculum size, growth media) and compound purity.
  • Statistical Analysis : Apply ANOVA to compare IC50/MIC values across independent experiments. Address outliers via Grubbs’ test.
  • Meta-Analysis : Pool data from multiple studies (e.g., antibacterial IC50 ranges from 2–32 µg/mL ) to identify consensus trends.

Q. How can ADMET predictions guide preclinical development?

  • Tools : Use SwissADME or ADMETLab 2.0.
  • Key Parameters :
    • Absorption : LogP ~1.5 (optimal for permeability) .
    • Metabolism : Predict CYP3A4/2D6 interactions via substrate likelihood.
    • Toxicity : Assess hepatotoxicity (e.g., ProTox-II) and Ames test predictions for mutagenicity .

Q. What crystallographic techniques confirm the compound’s solid-state structure?

  • X-ray Diffraction : Grow single crystals via slow evaporation (solvent: DMSO/water). Resolve structure with SHELX-97; validate bond lengths (C-S: ~1.76 Å) and angles (N-S-N: ~108°) .
  • Packing Analysis : Identify hydrogen-bonding networks (e.g., N-H···O=S interactions) influencing stability .

Q. How can structure-activity relationship (SAR) studies improve potency?

  • Modifications : Introduce electron-withdrawing groups (e.g., -NO2) at the phenyl ring to enhance sulfonamide acidity, improving target binding .
  • Bioisosteres : Replace pyrimidine with triazole to evaluate impact on EGFR affinity .
  • Data Correlation : Use QSAR models (e.g., CoMFA) to link substituent electronegativity with IC50 values .

Methodological Guidelines

  • Synthesis : Prioritize anhydrous conditions and real-time monitoring (TLC) to minimize side products .
  • Biological Assays : Include positive controls (e.g., sulfamethoxazole) and validate with triplicate measurements .
  • Computational Studies : Cross-validate docking results with free-energy calculations (MM-PBSA) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[4-({4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}SULFAMOYL)PHENYL]ACETAMIDE
Reactant of Route 2
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N-[4-({4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}SULFAMOYL)PHENYL]ACETAMIDE

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